6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, fluoro, and N-(1-methylpiperidin-4-yl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves a multi-step process. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The ethyl and fluoro groups are introduced via electrophilic substitution reactions. The N-(1-methylpiperidin-4-yl) group is typically added through nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the piperidine derivative under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to modulate neurotransmitter pathways by binding to receptors in the central nervous system. This binding alters the transmission of signals, potentially reducing or blocking certain neurological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-5-fluoropyrimidin-4-one
- 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
Uniqueness
6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with neurotransmitter pathways distinguishes it from other pyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4/c1-3-10-11(13)12(15-8-14-10)16-9-4-6-17(2)7-5-9/h8-9H,3-7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWYIJYOWFFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCN(CC2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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